TACC3 inhibitor 1
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Overview
Description
TACC3 inhibitor 1 is a compound designed to inhibit the function of the transforming acidic coiled-coil containing protein 3 (TACC3). TACC3 is a member of the TACC family, which plays a critical role in maintaining microtubule stability and centrosome integrity during cell division. Overexpression of TACC3 has been linked to various cancers, making it a promising target for cancer therapy .
Preparation Methods
The synthesis of TACC3 inhibitor 1 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
TACC3 inhibitor 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed .
Scientific Research Applications
TACC3 inhibitor 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the role of TACC3 in microtubule dynamics and cell division.
Biology: It helps in understanding the molecular mechanisms underlying TACC3-related cellular processes, such as mitosis and centrosome function.
Medicine: this compound is being investigated as a potential anticancer agent, particularly for cancers with high TACC3 expression.
Mechanism of Action
TACC3 inhibitor 1 exerts its effects by binding to the TACC3 protein and disrupting its function. This leads to the destabilization of microtubules and the formation of abnormal mitotic spindles, ultimately causing mitotic arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the spindle assembly checkpoint, DNA damage response, and apoptosis signaling pathways .
Comparison with Similar Compounds
TACC3 inhibitor 1 can be compared with other similar compounds, such as:
FGFR3-TACC3 fusion inhibitors: These compounds target the fusion protein formed by the fusion of fibroblast growth factor receptor 3 (FGFR3) and TACC3, which is an oncogenic driver in various cancers.
This compound is unique in its specific targeting of TACC3 and its potential to overcome resistance to other cancer therapies by restoring the induction of immunogenic cell death .
Properties
Molecular Formula |
C20H21N5OS |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-[2-[(2-phenyl-1,3-thiazol-4-yl)methylamino]pyrimidin-4-yl]-2-azabicyclo[2.2.1]heptan-5-ol |
InChI |
InChI=1S/C20H21N5OS/c26-17-9-16-8-14(17)11-25(16)18-6-7-21-20(24-18)22-10-15-12-27-19(23-15)13-4-2-1-3-5-13/h1-7,12,14,16-17,26H,8-11H2,(H,21,22,24) |
InChI Key |
ZMOMHLVVLVGMBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CN2C3=NC(=NC=C3)NCC4=CSC(=N4)C5=CC=CC=C5)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.